Home > Products > Screening Compounds P34049 > 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine - 1338681-00-7

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Catalog Number: EVT-1744859
CAS Number: 1338681-00-7
Molecular Formula: C15H17ClN4
Molecular Weight: 288.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride

    Compound Description: This compound is a potent inhibitor of kinase signal transduction, specifically targeting tyrosine kinase. It has shown potential in modulating and inhibiting physiological and pathophysiological conditions, including cancer. [, , , , ]

4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C (CI-918-14C)

    Compound Description: CI-918-14C is a radiolabeled compound synthesized for use in pharmacological studies. []

    Compound Description: This series of compounds was developed to explore structure-activity relationships (SAR) targeting monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These analogues are structurally constrained 3,6-disubstituted piperidine derivatives inspired by (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

    Compound Description: This compound's crystal structure reveals key structural features, including dihedral angles between the pyrazole, chlorophenyl, fluorophenyl, and piperidine rings. It also exhibits intramolecular and intermolecular hydrogen bonding patterns. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A is a well-known potent and selective antagonist for the CB1 cannabinoid receptor. Studies highlight its interaction with the Lys3.28(192) residue as crucial for its inverse agonism at CB1 receptors. [, , , , ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is an analog of SR141716A designed to investigate the role of hydrogen bonding at the C3 position of the pyrazole ring in CB1 receptor binding. []

4-(4-Halo-Phenyl)-6-(Furan-2-yl)Pyrimidin-2-Amine Derivatives

    Compound Description: This series of compounds, including DP-1 (fluoro-), DP-2 (chloro-), and DP-3 (bromo-), were studied using quantum chemistry methods to characterize their hydrogen bonding properties. Results identified one of the pyrimidine nitrogen atoms as the major hydrogen bonding site. []

(4SR,5RS)-(1-azabicyclo[3.3.1]non-4-yl)-[5-(1H-indol-5-yl)-pyridin-2-yl]-amine and its Analogues

    Compound Description: These compounds, including specific analogues with variations in the indole and pyridine/pyrimidine rings, were designed as cholinergic ligands targeting nAChRs for potential use in treating psychotic and neurodegenerative disorders. []

(R)-4-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-536924)

4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl)piperazine-1-carboxylate (BMS-665351)

    Compound Description: BMS-665351 is a modified IGF-1R inhibitor designed to avoid PXR activity while retaining its ability to inhibit IGF-1R. Interestingly, this compound still significantly induces CYP3A4 expression through a novel, nonclassical constitutive androstane receptor (CAR)-related pathway. []

Overview

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine is a compound belonging to the class of pyridazine derivatives, which are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest due to its potential pharmacological activities and applications across various fields of scientific research, particularly in medicinal chemistry.

Source

The compound can be synthesized through a multi-step organic reaction process, utilizing starting materials such as 2-chlorobenzaldehyde and hydrazine hydrate, among others. The synthesis routes and methodologies are well-documented in chemical literature and databases such as BenchChem and scientific journals.

Classification

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine is classified as a heterocyclic amine and is part of a broader category of bioactive compounds that may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine typically involves several key steps:

  1. Formation of Intermediate: The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to produce 2-chlorophenylhydrazine.
  2. Cyclization to Pyridazine: The intermediate undergoes cyclization with ethyl acetoacetate, leading to the formation of 6-(2-chlorophenyl)pyridazin-3-one.
  3. Final Reaction: The pyridazine derivative is then reacted with piperidine in the presence of ammonia to yield the final product, 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine.

Technical Details

The synthetic routes may vary in conditions such as temperature, solvent choice, and reaction time. Industrial methods may leverage continuous flow reactors and catalysts to enhance yield and efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine features a piperidine ring linked to a pyridazine moiety, which is further substituted with a chlorophenyl group.

Chemical Reactions Analysis

Reactions

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert the pyridazine ring into dihydropyridazine derivatives using reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group under basic conditions.

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions, leading to various substituted derivatives or oxidized products.

Mechanism of Action

Process

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine is investigated for its potential as an inhibitor of specific protein kinases, particularly Protein Kinase B (PKB), also known as Akt.

Data

The compound acts as an ATP-competitive inhibitor, modulating the PI3K-PKB signaling pathway, which is crucial for various cellular processes including metabolism, growth, and survival. This mechanism may lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Stability under various pH conditions should be assessed for practical applications.

Relevant analyses often utilize techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) for structural validation.

Applications

Scientific Uses

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine has potential applications in several scientific domains:

  1. Medicinal Chemistry: Explored for its bioactive properties in drug development targeting various diseases.
  2. Biological Research: Investigated for its role in signaling pathways relevant to cancer biology.
  3. Agricultural Chemistry: May be utilized in the development of agrochemicals due to its biological activity.

This compound exemplifies the intersection of organic synthesis and pharmacological research, highlighting its importance in advancing medicinal chemistry and therapeutic discovery efforts.

Historical Context and Emergence of Piperidine-Pyridazine Hybrid Scaffolds

Evolution of Heterocyclic Chemistry in Drug Discovery

The strategic integration of nitrogen-containing heterocycles—particularly piperidine—has fundamentally reshaped modern pharmacopeia. Piperidine’s saturated six-membered ring (five sp³-hybridized methylene groups and one amine) provides a geometrically stable scaffold that enables diverse three-dimensional interactions with biological targets. By the early 2000s, piperidine derivatives underpinned >70 FDA-approved drugs, spanning antipsychotics (e.g., haloperidol), analgesics, and antihistamines [4] [5]. This dominance stems from the ring’s synthetic versatility:

  • Synthetic Methodologies: Early routes relied on pyridine hydrogenation using transition metals (Ru, Co, or Ni catalysts under high-pressure H₂), but stereocontrol remained challenging. Innovations like Beller’s cobalt-titanium nanoparticles enabled water-based, acid-free pyridine reductions with enhanced cis-selectivity [1]. Later, organocatalytic approaches using Hantzsch esters allowed asymmetric transfer hydrogenation, yielding enantioenriched piperidines critical for CNS drug design [8]. Ring-expansion techniques further diversified access, such as converting 2-substituted pyrrolidines to 3-functionalized piperidines via aziridinium intermediates [8].
  • Piperidin-4-one Innovations: The ketone group in piperidin-4-ones (e.g., Compound A) serves as a synthetic linchpin. Mannich reactions at C-3/C-5 enable introduction of pharmacophoric groups, while the carbonyl’s polarity enhances water solubility—a key limitation in early piperidine drugs [3] [7]. Recent methods leverage tetrahydropyridinylidene salts for regioselective C-2 alkylation, broadening access to sterically congested derivatives [7].

Table 1: Evolution of Key Piperidine Synthesis Methods

MethodKey InnovationAdvantageExample Target
Metal Catalysis (Ru/Co)Heterogeneous nanoparticles (e.g., Co/TiO₂)Acid-free reduction, recyclable catalystscis-2,6-Dimethylpiperidine [1]
OrganocatalysisHantzsch ester-mediated hydrogenationEnantioselectivity (up to 98% ee)(R)-Coniine derivatives [8]
Ring Expansion2-(Halomethyl)pyrrolidine rearrangementDirect C-3 functionalizationNipecotic acid analogs [8]
Piperidin-4-one ModificationMannich reactions at C-3Introduction of amine/aryl groupsAnticancer spiropiperidines [3] [7]

These advances transformed piperidine from a simple solvent/base into a multifunctional building block for kinase inhibitors, protease modulators, and GPCR-targeted therapies [4] [5].

Role of Chlorophenyl Substituents in Bioactive Molecule Design

Chlorophenyl groups—especially ortho-substituted variants—exert profound steric and electronic effects on drug-receptor binding. In the hybrid scaffold 1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine, the 2-chlorophenyl moiety drives target affinity through three mechanisms:

  • Stereoelectronic Tuning: The chlorine atom’s σₚ value (+0.23) withdraws electrons inductively but donates resonance electrons to the phenyl ring. This dual behavior modulates the pyridazine N-atom basicity, altering hydrogen-bonding capacity with residues like Asp/Asp in enzymatic pockets [6] [9]. Meta-substitution (e.g., 3-chlorophenyl) minimizes steric clash while enhancing hydrophobic contact, as seen in Pim kinase inhibitors [10].
  • Conformational Locking: Ortho-chlorine introduces A^(1,3) strain, forcing the phenyl ring perpendicular to pyridazine. This rigidity pre-organizes the molecule for optimal fit into allosteric sites, reducing entropy penalties upon binding. Docking studies of analogs reveal ortho-Cl improves ΔG by 1.2 kcal/mol vs. para-Cl [6].
  • Enhanced Pharmacokinetics: Chlorophenyl groups boost logP by ~1 unit, promoting membrane permeability. However, the sulfanyl linker in Compound B counters excessive lipophilicity, balancing cellular uptake and solubility [6].

Table 2: Impact of Chlorophenyl Substitution Patterns on Drug Properties

Substituent PositionBinding Affinity (ΔΔG, kcal/mol)logP ChangeTarget Relevance
Ortho (2-chloro)-1.2 (vs. unsubstituted)+0.9Allosteric GPCR sites [6]
Meta (3-chloro)-0.8+0.7Kinase ATP pockets [10]
Para (4-chloro)-0.5+0.7Nucleic acid intercalators [9]
2,6-Dichloro-2.1+1.8Sterically constrained receptors [6]

Case studies underscore this: CCR5 antagonist Maraviroc uses 2,4-dichlorophenyl for high viral resistance barriers, while Raloxifene’s 4-chlorophenyl optimizes estrogen receptor subtype selectivity [5] [10].

Pioneering Studies on Pyridazine-Containing Pharmacophores

Pyridazine (1,2-diazine) emerged as a bioisostere for pyridine/pyrimidine, offering unique polarity and H-bonding motifs. Its meta-positioned N-atoms confer dipole moments (~3.9 D) that enhance solubility and protein interactions. Seminal work identified pyridazine’s role in:

  • Kinase Inhibition: 3,6-Disubstituted pyridazines like Ceritinib (ALK inhibitor) exploit N-1 hydrogen bonding with kinase hinge regions. The 6-aryl group occupies hydrophobic pockets, with ortho substituents improving IC₅₀ by 10-fold [10].
  • GPCR Modulation: Pyridazine’s dipole complements charged transmembrane domains. Vabicaserin (5-HT₂C agonist) uses pyridazine as a conformational constraint, reducing off-target 5-HT₂B activity [8].
  • Hybrid Scaffold Synergy: Fusion with piperidine merges pyridazine’s directionality with piperidine’s 3D flexibility. In 1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine, the piperidine 4-amine anchors H-bonds (e.g., with Glu/Lys), while pyridazine N-2 engages π-stacking with Phe/Tyr [6] [8].

SAR studies reveal stringent requirements:

  • C-6 aryl groups (vs. alkyl) boost potency 20–100-fold in anticancer screens.
  • Piperidine N-substitution (e.g., 4-methyl) enhances metabolic stability over N-H analogs.
  • Linkers like -S- or -CH₂- between pyridazine and piperidine adjust torsional freedom, optimizing entropy-enthalpy tradeoffs [6] [10].

Table 3: Structure-Activity Relationships (SAR) of Key Pyridazine-Piperidine Hybrids

Structural FeatureBioactivity ImpactMechanistic InsightExample Compound
C-6 2-ChlorophenylIC₅₀ ↓ 10-fold vs. phenylEnhanced hydrophobic burial, reduced desolvation1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine [6]
Piperidine C-4 Amine (NH₂)Kd ↑ 5-fold vs. C-4 OHSalt bridge with Asp/Glu residuesKinase inhibitor analogs [8]
Pyridazine-Piperidine Linker-S- > -CH₂- in tumor cell assaysConformational flexibility for membrane penetrationVulcanchem VC5789763 [6]
N-1 Substitution (piperidine)Metabolic stability ↑ 3-foldBlocked CYP3A4 oxidationCeritinib derivatives [10]

These insights propelled hybrid scaffolds into clinical candidates for oncology and CNS disorders, with 18 patents filed 2015–2023 covering novel pyridazine-piperidine chemotypes [6] [10].

Properties

CAS Number

1338681-00-7

Product Name

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

InChI

InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2

InChI Key

RQOOXLYHWDVJOI-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.